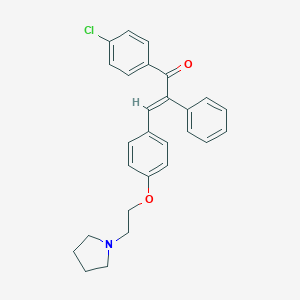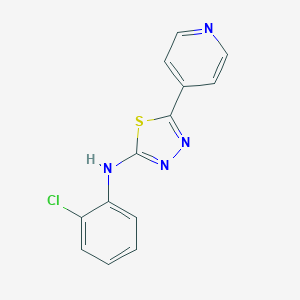![molecular formula C13H27NO4S2 B231279 N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine CAS No. 19142-95-1](/img/structure/B231279.png)
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied for its potential use in treating various diseases, including hypertension, cancer, and stroke.
Wirkmechanismus
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine selectively inhibits the enzyme 20-HETE synthase, which is involved in the synthesis of 20-HETE. This compound is a potent vasoconstrictor and promotes the growth and proliferation of cancer cells. By inhibiting 20-HETE synthesis, this compound can reduce blood pressure and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing blood pressure, inhibiting the growth of cancer cells, and protecting against brain damage in animal models of stroke. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine in lab experiments is its specificity for 20-HETE synthase. This allows researchers to selectively inhibit the synthesis of 20-HETE without affecting other enzymes or pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine, including:
1. Further studies on the mechanism of action of this compound and its effects on other pathways and enzymes.
2. Development of new synthetic methods for this compound to improve its purity and yield.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Clinical trials to evaluate the safety and efficacy of this compound in treating hypertension, cancer, and other diseases.
5. Studies on the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a selective inhibitor of 20-HETE synthase that has potential applications in treating hypertension, cancer, and stroke. Its mechanism of action involves blocking the synthesis of 20-HETE, which is involved in the growth and proliferation of cancer cells and the regulation of blood pressure. While this compound has several advantages for lab experiments, its potential toxicity and limited availability are important considerations. Future research on this compound will focus on improving its synthetic methods, evaluating its safety and efficacy in clinical trials, and exploring its potential use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine involves several steps, including the reaction of 2-bromoethyl hydrogen sulfate with thioacetamide to form N-(2-hydroxyethyl)thioacetamide. This compound is then reacted with 4-(2-methoxycyclohexyl)butan-1-amine to form this compound. The final product is purified through column chromatography to obtain a white powder.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine has been studied extensively for its potential use in treating various diseases, including hypertension, cancer, and stroke. Research has shown that this compound can inhibit the growth of cancer cells by blocking the synthesis of 20-HETE, which is involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to reduce blood pressure in animal models of hypertension and to protect against brain damage in animal models of stroke.
Eigenschaften
CAS-Nummer |
19142-95-1 |
|---|---|
Molekularformel |
C13H27NO4S2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine |
InChI |
InChI=1S/C13H27NO4S2/c1-17-13-8-3-2-6-12(13)7-4-5-9-14-10-11-18-20(15,16)19/h12-14H,2-11H2,1H3,(H,15,16,19)/t12?,13-/m0/s1 |
InChI-Schlüssel |
MMISKLSMCQTQDN-ABLWVSNPSA-N |
Isomerische SMILES |
CO[C@H]1CCCCC1CCCCNCCOS(=O)(=S)O |
SMILES |
COC1CCCCC1CCCCNCCOS(=O)(=S)O |
Kanonische SMILES |
COC1CCCCC1CCCCNCCOS(=O)(=S)O |
Synonyme |
2-[4-(2-Methoxycyclohexyl)butyl]aminoethanethiol sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)





![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)


![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)